molecular formula C11H9N3O2S B6214426 {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea CAS No. 146618-32-8

{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea

Cat. No.: B6214426
CAS No.: 146618-32-8
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is a compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromone core, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the chromone core.

    Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromone core can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the thiourea moiety can form additional hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
  • 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • 3-(4-oxo-4H-chromen-3-yl)acrylates

Uniqueness

What sets {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea apart from similar compounds is its unique combination of a chromone core and a thiourea moiety. This structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea' involves the reaction of 4-hydroxycoumarin with thiosemicarbazide followed by condensation with formaldehyde.", "Starting Materials": [ "4-hydroxycoumarin", "thiosemicarbazide", "formaldehyde" ], "Reaction": [ "4-hydroxycoumarin is reacted with thiosemicarbazide in the presence of a catalyst to form 4-(1,3-thiazol-2-yl)coumarin-thiosemicarbazone.", "The resulting product is then condensed with formaldehyde to form the desired compound, '{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea'.", "The reaction is carried out in a suitable solvent and under appropriate reaction conditions to ensure high yield and purity of the final product." ] }

CAS No.

146618-32-8

Molecular Formula

C11H9N3O2S

Molecular Weight

247.3

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.